Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
Description
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 5 and a methyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization into amides or acids .
Properties
IUPAC Name |
methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERCFZLNYLNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Removal Reaction
The Boc group is cleaved using trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours, yielding hydroxylamine-O-sulfonic acid. Key parameters include a TFA-to-substrate ratio of 3–5 mL/g and rigorous temperature control to minimize side reactions.
Cyclization with 3-Bromopyridine
Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) at 15–20°C to form 1-amino-3-bromopyridine sulfonate. Subsequent treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at −70 to −50°C for 12–16 hours induces cyclization, producing ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Table 1: Cyclization Reaction Conditions
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | −70 to −50°C | −60°C |
| Reaction Time | 12–16 hours | 14 hours |
| Solvent | THF | THF |
| Base | LiHMDS (1 M in THF) | LiHMDS (1 M in THF) |
| Yield | 40–50% | 50% |
Transition Metal-Catalyzed Cross-Coupling
Ambeed’s route for ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate employs a palladium-catalyzed coupling, adaptable to the methyl ester (Scheme 2).
Reaction Conditions
A mixture of 5-bromo-3-iodopyrazolo[1,5-a]pyridine and methyl propiolate reacts with Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C for 2 hours, yielding the methyl ester directly.
Table 2: Cross-Coupling Parameters
Selectivity and Byproducts
The reaction demonstrates high regioselectivity for the 5-bromo position due to steric and electronic effects of the pyridine ring. Byproducts (<5%) arise from over-bromination or ester hydrolysis.
Esterification and Functional Group Interconversion
For carboxylic acid intermediates, methyl ester formation is achieved via:
-
Fischer Esterification: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid reacts with methanol and H₂SO₄ under reflux (65°C, 12 hours).
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DCC Coupling: Carboxylic acid and methanol with dicyclohexylcarbodiimide (DCC) at 0°C, yielding 85–90% purity.
Optimization of Reaction Conditions
Temperature Effects
Cyclization below −50°C suppresses side reactions but increases energy costs. A balance at −60°C optimizes yield (50%) and practicality.
Solvent Selection
THF outperforms DMF in cyclization due to better solubility of LiHMDS. However, DMF is preferred in cross-coupling for its high boiling point and Pd compatibility.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Boc/Cyclization | 40–50% | Moderate | Industrial |
| Cross-Coupling | 77% | High | Lab-scale |
| Esterification | 85–90% | Low | Both |
The Boc route is favored for bulk production despite moderate yields, while cross-coupling offers higher efficiency at smaller scales.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise as potential anti-inflammatory and analgesic agents . Researchers have explored its role in developing drugs targeting conditions such as Alzheimer's disease and certain cancers due to its ability to inhibit specific protein kinases involved in cellular signaling pathways .
Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibited inhibitory effects on AXL and c-MET kinases. These kinases are implicated in various malignancies, suggesting that this compound could serve as a basis for new cancer therapeutics .
Agricultural Chemistry
Agrochemical Formulation
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its effectiveness as a growth regulator contributes to enhanced crop yields and pest control solutions. The compound's unique chemical structure allows it to interact favorably with plant metabolic pathways, promoting growth while mitigating pest damage .
Material Science
Development of Novel Materials
The compound is also being investigated for its potential in material science. Its unique properties make it suitable for creating innovative materials such as polymers and coatings. Research into its structural characteristics has led to the development of materials with enhanced durability and functional properties .
Biochemical Research
Enzyme Inhibition Studies
this compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. These studies are critical for understanding disease processes and developing new therapeutic strategies .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds across various samples. Its use enhances the reliability of analytical methods employed in both pharmaceutical development and environmental monitoring .
Data Table: Applications Overview
| Application Area | Specific Use Case | Example Outcomes |
|---|---|---|
| Pharmaceutical | Drug synthesis (anti-inflammatory agents) | Potential treatments for Alzheimer's and cancers |
| Agricultural Chemistry | Growth regulator formulation | Enhanced crop yields and pest control |
| Material Science | Development of polymers | Improved material durability |
| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |
| Analytical Chemistry | Standardization for detection | Reliable quantification of compounds |
Mechanism of Action
The mechanism of action of Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The 5-bromo derivative’s reactivity makes it a key intermediate for generating libraries of pyrazolo[1,5-a]pyridine-based compounds via cross-coupling .
- SAR Studies : Positional isomerism (4-, 5-, 6-bromo) significantly affects biological activity, warranting further exploration in target-specific assays .
Biological Activity
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position of the pyrazolo ring, which influences its reactivity and biological activity. The molecular structure can be represented as follows:
This compound is known for its ability to undergo various chemical reactions, including substitution and coupling reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and enzymes. It has been identified as an inhibitor of several human kinases, including glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) . These interactions are crucial for regulating various cellular processes, including cell proliferation and apoptosis.
Key Mechanisms:
- Kinase Inhibition : The compound has shown selective inhibition against GSK-3β and CDK-2, which are implicated in cancer progression .
- Enzyme Modulation : It acts as a modulator for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
Anticancer Properties
This compound has demonstrated promising anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Case Study :
In a study evaluating various pyrazolo compounds for anticancer activity, this compound exhibited significant cytotoxic effects against several cancer cell lines with IC50 values in the low micromolar range .
Antiviral Activity
Research has also highlighted the potential antiviral properties of this compound. It has been tested against HIV-1 reverse transcriptase (RT), showing effective inhibition at concentrations that suggest it could serve as a lead compound for further antiviral drug development .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | <10 | |
| Kinase Inhibition | GSK-3β, CDK-2 | <100 | |
| Antiviral | HIV-1 Reverse Transcriptase | <50 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. However, some derivatives have exhibited toxicity in vivo, necessitating further optimization to enhance safety profiles without compromising efficacy .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| CNS Penetration | Yes |
| Toxicity | Variable (depends on derivative) |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves bromination of the pyrazolo[1,5-a]pyridine core. A regioselective bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or THF) under inert conditions. For example, highlights brominated analogs synthesized via direct bromination, suggesting similar protocols may apply. Post-bromination, esterification with methyl chloroformate or transesterification from ethyl to methyl esters (if intermediates are ethyl esters) could finalize the structure .
- Key Considerations : Monitor reaction temperature (0–25°C) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can purity and structural integrity be validated after synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5). IR can verify ester carbonyl stretches (~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., CHBrNO).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in ) resolves bond angles and packing .
Advanced Research Questions
Q. How can regioselective functionalization at the 5-position be achieved without side reactions?
- Methodological Answer : Regioselectivity is influenced by electronic effects. The pyridine nitrogen directs electrophilic substitution to the 5-position. For bromination, use a Lewis acid (e.g., FeCl) to enhance electrophilic attack. and describe bromo derivatives synthesized via controlled stoichiometry (1.0 eq. Br) and short reaction times (2–4 hr) to minimize di-substitution .
- Troubleshooting : If di-bromination occurs, reduce reagent equivalents or switch to milder brominating agents (e.g., CuBr).
Q. What strategies enable cross-coupling reactions at the bromine site for further derivatization?
- Methodological Answer : The 5-bromo group is amenable to Suzuki-Miyaura couplings. Use Pd(PPh) (2–5 mol%) with aryl/heteroaryl boronic acids in a THF/HO mixture (3:1) and KCO as base (80°C, 12 hr). demonstrates similar couplings in pyrazolo[1,5-a]pyrimidines .
- Advanced Tip : For sterically hindered partners, employ PdCl(dppf) with microwave-assisted heating (120°C, 30 min) to enhance yields.
Q. How to resolve contradictions in reaction yields reported across literature?
- Methodological Answer : Variability often stems from substrate electronic effects or catalyst loading. For example, shows hydrazine hydrate reactions yielding aminopyrazoles or cyanopyrazoles depending on solvent (aqueous vs. anhydrous). Replicate conditions precisely, and use control experiments (e.g., varying solvent polarity) to identify critical factors .
- Data Analysis : Statistical tools (e.g., Design of Experiments) optimize parameters like temperature, solvent, and catalyst ratios.
Q. What computational methods predict reactivity or binding modes of this compound in biological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
